2,3,6,7-Tetrahydro-1H-azepine hydrochloride
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the compound is designated as 1H-azepine, 2,3,6,7-tetrahydro-, hydrochloride in its complete form. The molecular formula is established as C6H12ClN, representing a molecular weight of 133.62 grams per mole. The Chemical Abstracts Service registry number for this compound is 1263282-12-7, providing a unique identifier for chemical databases and regulatory purposes.
The structural analysis reveals that the parent compound, 2,3,6,7-tetrahydro-1H-azepine, possesses the molecular formula C6H11N with a molecular weight of 97.16 grams per mole. The hydrochloride salt formation involves the protonation of the nitrogen atom and association with a chloride anion, resulting in the final molecular composition. The InChI key for the compound is XKUMDCWNTYSFME-UHFFFAOYSA-N, while the canonical SMILES notation is represented as C1CNCCC=C1.Cl. These molecular descriptors provide essential information for computational chemistry applications and database searches.
The compound exhibits a seven-membered heterocyclic structure with specific positional numbering that defines the location of saturated and unsaturated carbon centers. The tetrahydro designation indicates that four of the carbon atoms in the azepine ring are fully saturated, while the remaining positions maintain the characteristic double bond functionality. This structural arrangement creates a unique chemical environment that influences both the physical properties and reactivity patterns of the molecule.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H12ClN | |
| Molecular Weight | 133.62 g/mol | |
| CAS Registry Number | 1263282-12-7 | |
| InChI Key | XKUMDCWNTYSFME-UHFFFAOYSA-N | |
| SMILES Notation | C1CNCCC=C1.Cl |
Crystallographic Data and Three-Dimensional Conformational Studies
The crystallographic characterization of this compound reveals significant structural information about its solid-state organization and molecular geometry. The compound exhibits a melting point range of 159-160 degrees Celsius, indicating a well-defined crystalline structure with specific intermolecular interactions. This thermal property suggests the presence of hydrogen bonding networks and ionic interactions between the protonated azepine ring and chloride anions within the crystal lattice.
Related azepine compounds have been extensively studied through X-ray crystallography, providing insights into the general structural characteristics of this compound class. Crystal structure studies of similar azepine derivatives demonstrate that these seven-membered heterocycles adopt specific conformational preferences that minimize steric interactions while maximizing stabilizing forces. The tris(2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium) trihydrodecavanadate structure, characterized with triclinic symmetry and specific lattice parameters, illustrates the complex three-dimensional arrangements possible for azepine-containing compounds.
The three-dimensional conformational analysis of this compound involves consideration of the ring puckering parameters and the preferred orientation of the nitrogen-containing heterocycle. The seven-membered ring system can adopt multiple conformations, including chair, boat, and twist-boat forms, with the specific conformation influenced by the substitution pattern and intermolecular interactions. The presence of the hydrochloride functionality introduces additional conformational constraints through hydrogen bonding and electrostatic interactions.
Computational studies and experimental conformational analysis indicate that the azepine ring typically adopts a chair-like conformation to minimize angle strain and torsional strain within the seven-membered system. The nitrogen atom's pyramidal geometry and the sp3 hybridization of the saturated carbon centers contribute to the overall three-dimensional structure. The conformational flexibility of the tetrahydroazepine ring system allows for dynamic behavior in solution, with rapid interconversion between different conformational states.
| Crystallographic Parameter | Value | Reference System |
|---|---|---|
| Melting Point | 159-160°C | |
| Crystal System | Triclinic* | |
| Physical Form | Powder | |
| Storage Temperature | Room Temperature |
*Based on related azepine crystal structures
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts and coupling patterns that confirm the seven-membered ring structure and the specific substitution pattern. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the methylene protons adjacent to the nitrogen atom, the vinyl protons of the double bond, and the saturated methylene groups within the ring system.
Specific nuclear magnetic resonance data for related tetrahydroazepine compounds demonstrate the expected chemical shift ranges and multiplicities. For instance, 2-isobutyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine shows proton resonances at 5.70 and 5.55 parts per million for the vinyl protons, with complex multipicity patterns reflecting the vicinal coupling relationships. The methylene protons adjacent to nitrogen typically appear in the range of 3.6-4.1 parts per million, while the remaining ring methylene groups resonate between 2.4-2.8 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information through the identification of distinct carbon environments within the molecule. The vinyl carbons of the double bond system appear in the characteristic alkene region around 125-130 parts per million, while the saturated carbon atoms resonate in the aliphatic region between 20-60 parts per million. The carbon adjacent to nitrogen shows a distinctive downfield shift due to the electron-withdrawing effect of the nitrogen atom.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The nitrogen-hydrogen stretching vibrations appear in the region of 3200-3400 wavenumbers, while the carbon-hydrogen stretching modes of the methylene groups are observed around 2800-3000 wavenumbers. The carbon-carbon double bond stretching vibration typically appears near 1600-1650 wavenumbers, and the carbon-nitrogen stretching modes are observed in the 1000-1200 wavenumber region.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 133 for the hydrochloride salt, with characteristic fragmentation patterns involving the loss of hydrogen chloride to generate the parent azepine structure at mass-to-charge ratio 97. Additional fragmentation involves ring opening and the formation of smaller molecular fragments that provide structural information about the substitution pattern and ring connectivity.
| Spectroscopic Technique | Key Observations | Diagnostic Value |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Vinyl protons: 5.5-5.8 ppm | Ring structure confirmation |
| 1H Nuclear Magnetic Resonance | N-CH2 protons: 3.6-4.1 ppm | Nitrogen environment |
| 13C Nuclear Magnetic Resonance | Vinyl carbons: 125-130 ppm | Double bond position |
| Infrared Spectroscopy | N-H stretch: 3200-3400 cm⁻¹ | Amine functionality |
| Mass Spectrometry | Molecular ion: m/z 133 | Molecular weight confirmation |
Properties
IUPAC Name |
2,3,6,7-tetrahydro-1H-azepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-4-6-7-5-3-1;/h1-2,7H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUMDCWNTYSFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263282-12-7 | |
| Record name | 2,3,6,7-tetrahydro-1H-azepine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalyst Screening and Reaction Optimization
Initial studies employed FeBr₃ and FeCl₃ to catalyze SAPC of 1-amino-3-triphenylsilyl-4-pentenes (6a–b ) with aldehydes. FeBr₃ (0.1 equiv) at 0°C minimized pyrrolidine byproduct 8 formation (Table 1):
| Entry | Catalyst (equiv) | Temp (°C) | Time (min) | Yield 7a:8 (%) |
|---|---|---|---|---|
| 2 | FeBr₃ (0.10) | 0 | 35 | 90:0 |
| 5 | FeBr₃ (0.10) | 0 | 35 | 90:0 |
| 7 | FeBr₃ (0.20) | –20 | 60 | 85:0 |
Lower temperatures (–20°C) suppressed hydroamination side reactions, while higher FeBr₃ loadings (0.2 equiv) accelerated cyclization. For disubstituted tetrahydroazepines (10a–b ), FeCl₃ (1.3 equiv total) at –20°C → RT achieved 72% yield by stepwise catalyst addition (Table 2).
Mechanistic Insights
DFT calculations revealed a β-silyl effect stabilizes carbocation intermediates (15 ), favoring Peterson elimination over pyrrolidine formation (ΔG > –45 kcal/mol). The intimate ion pair 14′ (FeCl₃OH⁻–carbocation) facilitates low-barrier nucleophilic cyclization (9.0 kcal/mol), ensuring high regioselectivity.
Deprotection and Hydrochloride Salt Formation
While SAPC generates tetrahydroazepine free bases, hydrochloride salts require subsequent protonation. A representative protocol from 6-methoxy-tetrahydrobenzazepine synthesis illustrates this step:
Trifluoroacetyl Deprotection
Treatment of N-trifluoroacetyl precursors with NaOH (THF/H₂O, RT, 4 h) yielded free amines, which were extracted into ethyl acetate and concentrated.
Hydrochloride Salt Preparation
Asymmetric Hydrogenation for Enantioselective Synthesis
Iridium-catalyzed hydrogenation enables access to chiral tetrahydroazepines, critical for pharmaceutical applications. Using N,P-ligated Ir complexes, 1-aryl/alkyl-substituted derivatives achieved 91–99% ee at 92–99% yield.
Gram-Scale Synthesis
A 10 mmol-scale hydrogenation of 1-phenyl-3-methyl-1,2,4,5-tetrahydrobenz[d]azepine precursor afforded 2.45 g (98% yield) of (R)-enantiomer, demonstrating industrial feasibility.
Application to Hydrochloride Salts
Post-hydrogenation, the chiral free base is treated with HCl in dioxane or ethyl acetate to form the hydrochloride salt. Optical purity is preserved during salt formation, as confirmed by chiral HPLC.
Microwave-Assisted Ring-Closing Metathesis (RCM)
RCM of N-allylated aminoamides under microwave irradiation provides rapid access to azepine cores. Key advantages include shortened reaction times (4–30 min) and avoidance of isomerization byproducts.
Substrate Preparation
Microwave N-allylation of (het)aryl aminoamides (1a–h ) with allyl bromides (2a–c ) in CH₃CN/K₂CO₃ (200 W, 4 min) gave tri-/tetra-allylated precursors in 55–63% yield.
RCM Optimization
Grubbs II catalyst (5 mol%) in refluxing DCM (Table 3) converted 5a to azepine 7a in 89% yield within 2 h. Lower catalyst loadings (2 mol%) prolonged reactions (>6 h) without improving efficiency.
Comparative Analysis of Methodologies
SAPC excels in atom economy but requires stoichiometric silyl precursors. Asymmetric hydrogenation offers enantiocontrol but demands specialized Ir catalysts. Microwave RCM balances speed and scalability, though substrate scope remains limited .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrahydro-1H-azepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of saturated heterocycles.
Substitution: The nitrogen atom in the azepine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces saturated heterocycles .
Scientific Research Applications
2,3,6,7-Tetrahydro-1H-azepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure makes it a candidate for studying biological activity and interactions with biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, through its nitrogen atom. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies on the exact mechanism are limited, but the compound’s structure suggests potential activity in modulating biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Azepine Derivatives
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 2,3,6,7-Tetrahydro-1H-azepine HCl | C₆H₁₂ClN | 133.62 | 1263282-12-7 | Partially unsaturated 7-membered ring |
| 2,3,4,5-Tetrahydro-1H-benzo[c]azepine HCl | C₁₀H₁₄ClN | 183.68 | 17724-36-6 | Benzene-fused azepine ring |
| 4-[1-(Propan-2-yl)-1H-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine diHCl | C₉H₁₆Cl₂N₄ | 263.16 | 1442093-03-9 | Triazole substituent on azepine ring |
Key Observations :
Functional and Pharmacological Comparisons
Analytical Behavior
- While direct chromatographic data for 2,3,6,7-tetrahydro-1H-azepine hydrochloride are unavailable, related hydrochlorides (e.g., ephedrine hydrochloride , hydrochlorothiazide ) exhibit distinct retention times in HPLC under optimized mobile phases, suggesting that azepine derivatives could be separable using similar methods .
Biological Activity
2,3,6,7-Tetrahydro-1H-azepine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
This compound features a seven-membered ring with one nitrogen atom. Its molecular formula is CHClN, and it is characterized by a unique ability to interact with various biological targets due to its structural properties.
The mechanism of action of this compound involves interactions with specific enzymes and receptors. The compound can modulate biological processes by binding to active sites or altering the conformation of these targets. This interaction can lead to effects such as:
- Inhibition of enzyme activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor modulation : It can act on neurotransmitter receptors, potentially influencing mood and behavior.
Biological Activity
Research indicates that this compound has several notable biological activities:
- Anticonvulsant Effects : Studies have shown that derivatives of azepines exhibit anticonvulsant properties. For example, in animal models, certain azepine derivatives demonstrated significant efficacy in preventing seizures .
- Antidepressant Potential : The compound's interaction with norepinephrine and dopamine transporters suggests potential antidepressant activity. In preclinical studies, specific azepine derivatives showed promising results in behavioral assays indicative of antidepressant effects .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit enzymes such as cytochrome P450 isoforms. This inhibition can affect drug metabolism and pharmacokinetics .
Table 1: Summary of Biological Activities
Case Study: Antidepressant Effects
A study investigated the effects of 2,3,6,7-tetrahydro-1H-azepine derivatives on rat models using the forced swim test (FST). Compounds demonstrated dose-dependent reductions in immobility time compared to control groups. Notably:
- Dosage : Effective doses ranged from 3 mg/kg to 10 mg/kg.
- Mechanism : The compounds were found to increase serotonin levels in the brain, supporting their antidepressant potential .
Applications in Medicinal Chemistry
The structural characteristics of this compound make it a valuable scaffold for the development of new therapeutic agents. Its applications include:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,3,6,7-Tetrahydro-1H-azepine hydrochloride, and how can purity be validated?
- Methodology : Multi-step synthesis involving cyclization of precursor amines under acidic conditions, followed by hydrochloride salt formation. Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (method adapted from Tizanidine HCl analysis ), complemented by -NMR and mass spectrometry (MS) for structural confirmation . For quantitative purity, use a validated HPLC protocol with a C18 column, mobile phase (e.g., acetonitrile-phosphate buffer), and detection at 254 nm .
Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : - and -NMR in deuterated solvents (e.g., DO or DMSO-d) to confirm azepine ring conformation and hydrochloride salt formation. Key signals include azepine ring protons (δ 1.5–3.5 ppm) and aromatic protons (if substituents present) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 180.17 g/mol for CHNO, as per empirical formulas in ) .
Advanced Research Questions
Q. How can computational docking strategies optimize inhibitor design using the 2,3,6,7-Tetrahydro-1H-azepine scaffold?
- Methodology :
- Perform subpocket analysis and combinatorial docking to identify side chains that target enzyme specificity pockets (e.g., for antimalarial Plasmepsin II/IV inhibitors). Use software like AutoDock or Schrödinger Suite to evaluate binding affinities. Inhibitors with nanomolar activity have been achieved by modifying the scaffold’s substituents .
- Validate docking results with molecular dynamics simulations to assess stability of ligand-receptor interactions .
Q. How should researchers address contradictions in bioactivity data across studies?
- Methodology :
- Replicate experiments under standardized conditions (e.g., pH, temperature, solvent systems).
- Conduct dose-response assays to confirm IC values and rule out batch-to-batch variability.
- Use meta-analysis to identify confounding variables (e.g., impurity profiles, assay protocols) .
Q. What strategies improve the compound’s stability in aqueous formulations during in vitro studies?
- Methodology :
- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis.
- Buffering : Use phosphate-buffered saline (PBS) at pH 6.0–7.4 to minimize degradation.
- Excipient screening : Test viscosity-reducing agents (e.g., sucrose) to enhance solubility without destabilizing the compound .
Q. How can solubility challenges in aqueous systems be systematically addressed?
- Methodology :
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) for initial solubilization.
- Cyclodextrin inclusion complexes : Evaluate β-cyclodextrin derivatives to enhance solubility while maintaining bioactivity .
- pH adjustment : Protonate the azepine nitrogen in acidic conditions (pH < 4) to improve hydrophilicity .
Key Considerations
- Safety : Handle in a fume hood with PPE (gloves, lab coat) due to potential respiratory and skin irritation .
- Data Reproducibility : Document batch-specific impurities (e.g., residual solvents) using GC-MS .
- Ethical Compliance : Dispose of waste via certified hazardous waste contractors to avoid environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
